Methyl 4-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate
Overview
Description
Methyl 4-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound that features a pyrrolidine ring, a nitro group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the nitro-substituted phenyl group. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Nitration of the Phenyl Ring:
Coupling Reactions: The nitro-substituted phenyl group is then coupled with the pyrrolidine ring using various coupling agents.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Reduction of Nitro Group: Produces the corresponding amine derivative.
Hydrolysis of Ester: Produces the carboxylic acid derivative.
Substitution Reactions: Can produce various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 4-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of nitro and pyrrolidine groups on biological activity.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of Methyl 4-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate: Similar structure but with an amino group instead of a nitro group.
3-Nitro-1-phenyl-4-pyrrolidin-1-yl-1H-quinolin-2-one: Contains a quinoline ring instead of a benzoate ester.
Uniqueness
Methyl 4-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a pyrrolidine ring allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[(3-nitro-4-pyrrolidin-1-ylbenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-27-19(24)13-4-7-15(8-5-13)20-18(23)14-6-9-16(17(12-14)22(25)26)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBSGLMNHCLIND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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